molecular formula C8H14N4O B2889985 4-amino-1-methyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1415147-85-1

4-amino-1-methyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2889985
CAS No.: 1415147-85-1
M. Wt: 182.227
InChI Key: BSRPKRGJDMAIBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-1-methyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Scientific Research Applications

Chemistry

In chemistry, 4-amino-1-methyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. Its structure may be optimized to enhance its pharmacological properties and reduce toxicity.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-methyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds, followed by functional group modifications.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce alkyl or aryl groups.

Mechanism of Action

The mechanism of action of 4-amino-1-methyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of signaling pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-1-methyl-1H-pyrazole-3-carboxamide
  • 4-amino-1-methyl-N-(ethyl)-1H-pyrazole-3-carboxamide
  • 4-amino-1-methyl-N-(propan-2-yl)-1H-pyrazole-5-carboxamide

Uniqueness

4-amino-1-methyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group may enhance its lipophilicity, affecting its solubility and interaction with biological membranes.

Properties

IUPAC Name

4-amino-1-methyl-N-propan-2-ylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-5(2)10-8(13)7-6(9)4-12(3)11-7/h4-5H,9H2,1-3H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRPKRGJDMAIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=NN(C=C1N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.